
4-(3-Chlorophenyl)-1-butene
Descripción general
Descripción
4-(3-Chlorophenyl)-1-butene, also known as 4-chloro-1-butene, is a common organic compound with a wide variety of uses in the scientific and industrial fields. It is a colorless liquid that has a sweet smell and is soluble in water. Its chemical formula is C8H9Cl, and it is a member of the alkenylbenzene family. This compound has a wide range of applications, from being used as a reagent in chemical synthesis to being used as a building block for other organic compounds.
Aplicaciones Científicas De Investigación
Electrochemical Preparation and Reactions
"3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene" was synthesized using an electrooxidative double ene-type chlorination process. This compound demonstrates the potential of electrochemical methods in synthesizing chlorinated butene derivatives, which can be selectively prepared under controlled conditions (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Photogeneration and Reactivity of Aryl Cations
The photochemistry of chlorinated phenols, including derivatives of 4-chlorophenol, leads to reductive dehalogenation. This process provides a pathway to generate 4-hydroxy- and 4-methoxyphenyl cations, which can then add to pi nucleophiles. This research opens avenues in understanding the photogeneration and subsequent reactions of aryl cations (Protti, Fagnoni, Mella, & Albini, 2004).
Synthesis of Heterocyclic Compounds
4-Phenyl-3-butene-2-one and 4-(4-chlorophenyl)-3-butene-2-one were synthesized and used in the formation of heterocyclic compounds through reactions like Michael addition and aldol condensation. This highlights the role of chlorinated butenes in the synthesis of complex organic structures (Abdullah, 2009).
Hydrogenation of Alkadienes
The hydrogenation of 1,3-butadiene catalyzed by rhenium showed products including 1-butene. This study provides insights into the hydrogenation process of alkadienes and the role of catalysts in influencing product distribution (Grant, Moyes, & Wells, 1978).
Optical Properties of Triazene Compounds
1-(2-Methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound with high nonlinear optical properties, has potential applications in optical devices. This research extends the application scope of chlorophenyl derivatives to the field of optics and materials science (Mostaghni, Shafiekhani, & Mahani, 2022).
Synthesis and Structural Analysis
Various studies have focused on the synthesis and detailed structural analysis of compounds containing chlorophenyl groups, elucidating their molecular conformations and stability. Such research is crucial in understanding the fundamental properties of these compounds, which can be applied in various chemical processes and product development (Jasinski, Butcher, Narayana, Veena, & Yathirajan, 2009).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known for their diverse pharmacological effects . These compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
For instance, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a compound with a similar chlorophenyl group, acts as a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore .
Biochemical Pathways
For example, pyrazoline derivatives have been reported to produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . These compounds increase dramatically under cellular damage .
Pharmacokinetics
A similar compound, a prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, has been shown to have a hepatic first-pass effect, indicating an extensive hepatic metabolism . This effect was confirmed by comparison of systemic exposure levels of the prodrug after portal and jugular vein administration to rats, which demonstrated a hepatic extraction ratio of >0.6 with liver CYP3A-mediated conversion to the active drug being a major component .
Result of Action
For instance, CCCP causes the gradual destruction of living cells and death of the organism . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Action Environment
For example, the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, has been studied . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Propiedades
IUPAC Name |
1-but-3-enyl-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLPNIQGFQVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609642 | |
| Record name | 1-(But-3-en-1-yl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91426-46-9 | |
| Record name | 1-(But-3-en-1-yl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



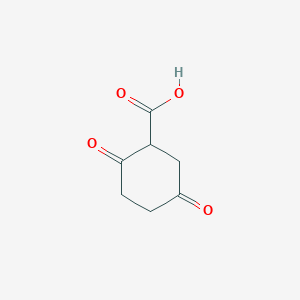
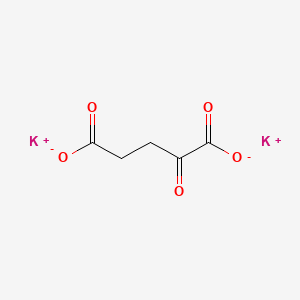


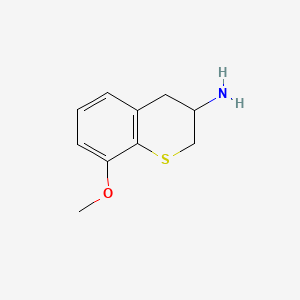


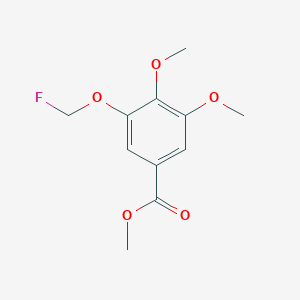
![2-(2-Bromophenyl)-1-(4-pyridin-2-yl-[1,4]diazepan-1-yl)ethanone](/img/structure/B1628595.png)
![N-Ethyl-N-[(pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1628599.png)
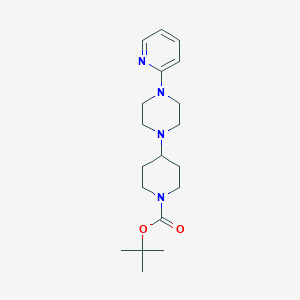
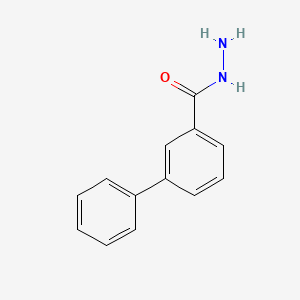
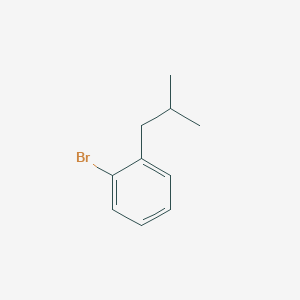
![2-[3-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1628605.png)